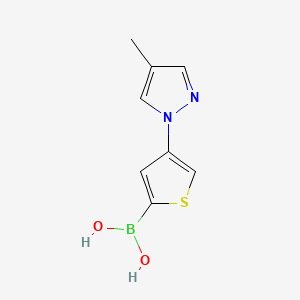![molecular formula C14H14O2S2 B13338177 3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol](/img/structure/B13338177.png)
3,3'-Bis(methylthio)-[1,1'-biphenyl]-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol: is an organic compound with the molecular formula C14H14S2O2 It is a derivative of biphenyl, where two methylthio groups are attached to the 3 and 3’ positions, and two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,3’-Bis(methylthio)-[1,1’-biphenyl].
Oxidation: The methylthio groups are oxidized to form the corresponding sulfoxides or sulfones.
Hydroxylation: The biphenyl compound is then subjected to hydroxylation to introduce hydroxyl groups at the 4 and 4’ positions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation and hydroxylation reactions using appropriate catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: The sulfoxides or sulfones can be reduced back to methylthio groups using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methylthio derivatives.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and methylthio groups allow it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
- 1,3-Bis(methylthio)propane
- Bis(methylthio)methane
- meso-4,6-Dimethyl-1,3-dithiane
Comparison:
- Unique Structure: 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol has a unique biphenyl core with both methylthio and hydroxyl groups, which is not commonly found in similar compounds.
- Chemical Properties: The presence of both electron-donating (methylthio) and electron-withdrawing (hydroxyl) groups provides a unique reactivity profile.
- Applications: While similar compounds may be used in organic synthesis and catalysis, 3,3’-Bis(methylthio)-[1,1’-biphenyl]-4,4’-diol’s specific structure allows for unique applications in material science and drug development.
Properties
Molecular Formula |
C14H14O2S2 |
|---|---|
Molecular Weight |
278.4 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methylsulfanylphenyl)-2-methylsulfanylphenol |
InChI |
InChI=1S/C14H14O2S2/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2/h3-8,15-16H,1-2H3 |
InChI Key |
WSNYNCLHPNHZDM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)SC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


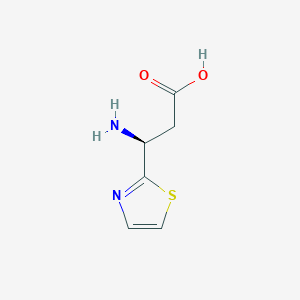
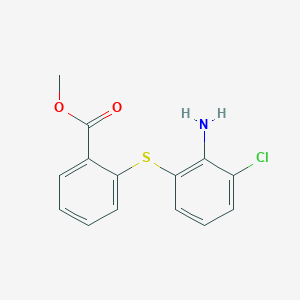

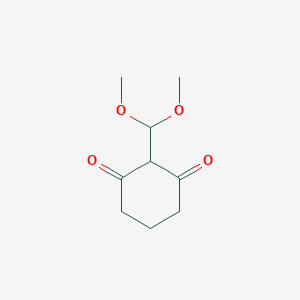
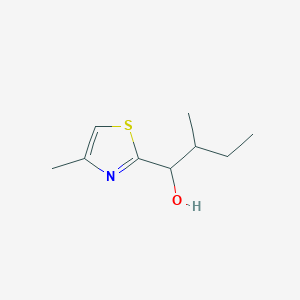
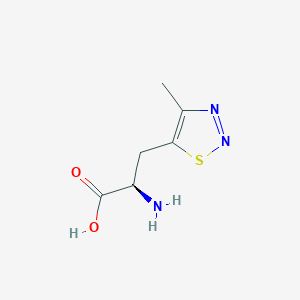
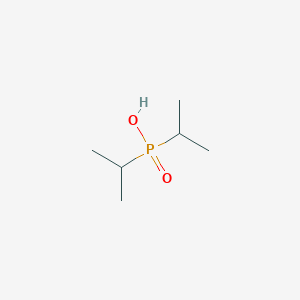
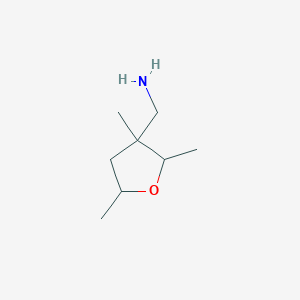

![6-Methyl-2-neopentyl-1H-benzo[d]imidazole](/img/structure/B13338151.png)
![4-Azaspiro[3.5]nonan-4-ium-2-olate](/img/structure/B13338158.png)
